Furo[2,3-b]pyridine-6-carboxylic acid

physicochemical profiling lipophilicity regioisomer comparison

Furo[2,3-b]pyridine-6-carboxylic acid is a position-specific, fused bicyclic heteroaromatic scaffold that is irreplaceable for programs targeting HIV protease inhibitors and kinase hinge binders. Its [2,3-b] geometry and 6-COOH placement deliver a 0.3 log-unit higher XLogP (1.4) than the 5-COOH isomer while maintaining an identical TPSA (63.3 Ų), enabling fine-tuned lipophilicity without altering core polarity. Procuring this isomer eliminates the risk of synthetic failure, potency loss, and costly SAR re-optimization inherent in substituting regioisomers. Backed by a high-yielding patented route and multi-supplier bulk availability at 97–98% purity, it is the lower-risk, specification-driven choice for gram-to-kilogram campaigns.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 190957-80-3
Cat. No. B071229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridine-6-carboxylic acid
CAS190957-80-3
SynonymsFuro[2,3-b]pyridine-6-carboxylic acid (9CI)
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CO2)C(=O)O
InChIInChI=1S/C8H5NO3/c10-8(11)6-2-1-5-3-4-12-7(5)9-6/h1-4H,(H,10,11)
InChIKeyORLYLXSDBCOHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridine-6-carboxylic Acid (CAS 190957-80-3) – Core Identity and Comparator Landscape for Informed Procurement


Furo[2,3-b]pyridine-6-carboxylic acid is a fused bicyclic heteroaromatic building block composed of a pyridine ring ortho-fused to a furan ring . With a molecular formula of C₈H₅NO₃, a molecular weight of 163.13 g/mol, a computed XLogP of 1.4, and a topological polar surface area (TPSA) of 63.3 Ų, it occupies a distinct physicochemical niche among regioisomeric furopyridine carboxylic acids . The compound serves primarily as a versatile synthetic intermediate, notably in the construction of HIV protease inhibitor side chains and kinase‑targeted libraries, where its specific ring‑fusion geometry and carboxylic acid placement directly influence downstream coupling efficiency, biological target engagement, and pharmacokinetic profile . Users evaluating this compound for procurement or library design must therefore consider it not as a generic fragment but as a position‑specific scaffold with measurable differentiation from its closest isomers and heterocyclic analogs.

Why a ‘Furopyridine Carboxylic Acid’ Cannot Be Substituted Arbitrarily – Procurement Risks Illustrated for Furo[2,3-b]pyridine-6-carboxylic Acid


The furopyridine family contains at least four commercially available monocarboxylic acid regioisomers (2‑, 5‑, 6‑COOH on the [2,3-b] scaffold, plus the 6‑COOH [3,2-b] isomer), yet their computed lipophilicities differ by up to 0.5 log units . Even when two isomers share an identical XLogP, the spatial orientation of the carboxyl group relative to the pyridine nitrogen and furan oxygen alters hydrogen‑bonding patterns, metal‑chelating ability, and the trajectory of the carboxylic acid handle during amide coupling or esterification . In addition, the [2,3-b] vs [3,2-b] ring fusion dictates distinct electronic distribution, which has been shown to modulate kinase hinge‑binding affinity and selectivity in published inhibitor series . Substituting one isomer for another without experimental validation therefore risks failure in key synthetic steps, loss of target potency, and costly re‑optimization of structure–activity relationships. The quantitative evidence below substantiates why selection of the 6‑carboxylic acid on the [2,3-b] framework must be specification‑driven.

Quantitative Differentiation Evidence for Furo[2,3-b]pyridine-6-carboxylic Acid vs. Closest Analogs


XLogP Lipophilicity Comparison Across Furo[2,3-b]pyridine Carboxylic Acid Regioisomers

Furo[2,3-b]pyridine-6-carboxylic acid (CID 10583130) exhibits a computed XLogP of 1.4, versus 1.1 for the 5‑COOH isomer (CID 14372168) and 1.4 for the 2‑COOH isomer (CID 15743086) . The 0.3 log unit higher lipophilicity relative to the 5‑substituted analog translates to a roughly two‑fold greater calculated octanol/water partition coefficient, which can influence passive membrane permeability and non‑specific protein binding in cellular assays. This difference arises from the electronic environment of the carboxyl group; at the 6‑position, the carboxylic acid is conjugated with the pyridine nitrogen, reducing local polarity compared to the 5‑position.

physicochemical profiling lipophilicity regioisomer comparison medicinal chemistry

Topological Polar Surface Area Equivalence Confirms Iso‑Desolvation Penalty Among [2,3-b] Regioisomers

All three furo[2,3-b]pyridine carboxylic acid regioisomers (2‑, 5‑, and 6‑COOH) share an identical computed topological polar surface area (TPSA) of 63.3 Ų . TPSA is a key descriptor for predicting oral absorption and blood–brain barrier penetration. The uniform TPSA demonstrates that any differential pharmacokinetic behavior among these isomers would be driven primarily by lipophilicity (XLogP) and specific target interactions, not by gross polarity differences. This equivalence simplifies lead optimization: when the 6‑COOH isomer is chosen for its synthetic accessibility or potency advantages, the TPSA‑based absorption liability remains unchanged relative to the other regioisomers.

polar surface area drug-likeness physicochemical property oral bioavailability

Lipophilicity Advantage Over Furo[3,2-b]pyridine-6-carboxylic Acid, the Direct Fusion Isomer

Furo[3,2-b]pyridine-6-carboxylic acid (CID 14372158), which differs only in the orientation of the furan ring fusion, has a computed XLogP of 0.9, compared to 1.4 for the target [2,3-b] isomer . This 0.5 log unit increase corresponds to a ~3.2‑fold higher predicted partition coefficient for the [2,3-b] scaffold. In drug design, such a shift can significantly affect tissue distribution and metabolic stability. Literature on related furopyridine kinase inhibitors demonstrates that the [2,3-b] versus [3,2-b] fusion topology alters the electron density of the pyridine nitrogen, impacting hinge‑binding strength to kinases such as EGFR and AKT .

isosterism ring fusion physicochemical comparison furo[3,2-b]pyridine

Synthetic Accessibility and Proven Scale‑Up: The 6‑Carboxylic Acid as an Entry Point for High‑Value Intermediates

US Patent 5,489,685 discloses a one‑ or two‑step method for synthesizing substituted furo[2,3-b]pyridine carboxylic acid esters directly from halopyridones and substituted acetylenes, with the 6‑carboxylate derivatives being obtained in higher overall yields and fewer steps than prior 10‑step routes . Specifically, the coupling step employs Pd(OAc)₂ (1 mol%), CuI (2 mol%), PPh₃ (2 mol%), and n‑BuNH₂ in THF at 35 °C for 48 hours, conditions that have been demonstrated to produce the furo[2,3-b]pyridine scaffold with superior atom economy and reduced environmental burden compared to earlier syntheses of related furopyridine isomers. This patent establishes the 6‑carboxylic acid ester as the preferred handle for constructing the furanylpyridylmethylene side chain of potent HIV protease inhibitors such as Compound K, confirming that the 6‑CO₂H regioisomer is not merely a theoretical entry point but a proven industrial intermediate.

synthetic route process chemistry HIV protease inhibitor patent route

Bioisosteric Replacement of Indole/Azaindole: Quantitative Scaffold‑Hopping Rationale

The furo[2,3-b]pyridine core is a recognized bioisostere of indole and 7‑azaindole rings, which are ubiquitous in kinase inhibitors . While direct head‑to‑head biochemical data for the parent 6‑carboxylic acid are limited, class‑level evidence from furo[2,3-b]pyridine‑based EGFR, AKT, and B‑Raf inhibitors demonstrates that the [2,3-b] fusion consistently provides a coplanar arrangement that mimics the indole NH‑hinge hydrogen bond while reducing aromatic character and increasing sp³ character . This electronic modulation typically results in improved solubility and metabolic stability compared to indole analogs, as noted in multiple kinase programs. The 6‑carboxylic acid specifically offers a synthetic anchor point that, upon amidation or esterification, projects substituents into the solvent‑exposed region, a trajectory that is less favorable with the 5‑COOH isomer and divergent from the [3,2-b] topology.

bioisostere scaffold hopping kinase inhibitor hinge binder

Evidence‑Driven Application Scenarios for Furo[2,3-b]pyridine-6-carboxylic Acid


Construction of HIV Protease Inhibitor Side Chains via the 6‑Carboxylate Handle

The short, high‑yielding synthetic route patented in US 5,489,685 positions furo[2,3-b]pyridine-6-carboxylic acid esters as key intermediates for assembling the furanylpyridylmethylene side chain of HIV protease inhibitors. Teams developing next‑generation antivirals can leverage the 6‑CO₂H group for direct amide coupling or esterification, bypassing the 10‑step sequences required for earlier furopyridine regioisomers, thereby accelerating hit‑to‑lead timelines and reducing cost of goods in preclinical supply.

Kinase Inhibitor Library Design Exploiting the Indole/Azaindole Bioisostere

Because the furo[2,3-b]pyridine nucleus is a validated bioisostere of indole and 7‑azaindole with measurably lower lipophilicity and higher TPSA , medicinal chemistry groups can employ the 6‑carboxylic acid as a diversity point for generating focused kinase inhibitor libraries. The carboxylic acid enables robust amide coupling with amine‑containing fragments, and the [2,3-b] geometry ensures the vector projects into solvent space, minimizing steric clashes with the kinase hinge region . This scaffold is particularly relevant for EGFR, AKT, B‑Raf, and Pim kinase targets.

Physicochemical Property‑Driven Lead Optimization – LogP and TPSA Tuning

When a lead series requires fine‑tuning of lipophilicity while maintaining a constant TPSA, the 6‑COOH isomer (XLogP 1.4) provides a 0.3‑log‑unit‑higher starting point than the 5‑COOH isomer . This allows medicinal chemists to install additional polar substituents later in optimization without crossing unfavorable logD thresholds. The identical TPSA (63.3 Ų) across [2,3-b] regioisomers further simplifies the interpretation of cellular permeability and solubility data, as any property shift can be attributed primarily to the appended groups rather than the core scaffold.

Preclinical Scale‑Up of Furopyridine‑Containing Candidates

For process chemistry teams, the availability of furo[2,3-b]pyridine-6-carboxylic acid in bulk (97–98% purity from multiple suppliers ) combined with its documented one‑pot Pd/Cu‑catalyzed synthesis reduces supply‑chain vulnerability. The 6‑COOH isomer’s synthetic accessibility contrasts with the more limited commercial availability and less mature scale‑up routes of the 5‑COOH and [3,2-b] isomers, making it the lower‑risk choice for programs anticipating gram‑to‑kilogram campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[2,3-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.